molecular formula C11H9ClF2N2 B1532032 5-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-imidazole CAS No. 2092640-21-4

5-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-imidazole

Cat. No. B1532032
CAS RN: 2092640-21-4
M. Wt: 242.65 g/mol
InChI Key: PNRCNMBZZMLKKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate imidazole with a 3,5-difluorobenzyl compound, possibly through a nucleophilic substitution reaction with a chloromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the chloromethyl group, and the 3,5-difluorobenzyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electronegative chlorine and fluorine atoms, as well as the electron-rich nitrogen atoms in the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electronegative chlorine and fluorine atoms might make it relatively polar .

Scientific Research Applications

Antioxidant Capacity Assays

The ABTS/PP decolorization assay, a method to measure antioxidant capacity, highlights the role of certain imidazole derivatives in biochemical assays. The study by Ilyasov et al. (2020) elaborates on the reaction pathways underlying this assay, noting the specificity of certain antioxidant reactions, including those involving imidazole compounds. These insights are crucial for understanding the antioxidant potential of various compounds, including imidazoles (Ilyasov et al., 2020).

Enzymatic Decolorization and Detoxification

Husain (2006) reviewed the potential of oxidoreductive enzymes in the decolorization and detoxification of dyes from polluted water, mentioning the importance of imidazole-based redox mediators. These mediators enhance the efficiency of enzymatic treatments, showcasing the role of imidazole derivatives in environmental remediation efforts (Husain, 2006).

Antitumor Activity of Imidazole Derivatives

The antitumor potential of imidazole derivatives has been reviewed, highlighting compounds such as bis(2-chloroethyl)amino derivatives of imidazole. These studies provide insights into the structural features of imidazole compounds that contribute to their biological activities, including potential antitumor effects (Iradyan et al., 2009).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators, including imidazole derivatives, in the treatment of organic pollutants via enzymatic reactions has been explored. These studies underscore the versatility of imidazole compounds in enhancing the degradation of recalcitrant compounds in wastewater, marking an important application in environmental science (Husain & Husain, 2007).

Synthesis and Bioactivity of Imidazolones

Recent developments in the synthesis and biological activities of 5-oxo-imidazolone derivatives, including their pharmacological potencies, have been reviewed. This work highlights the significant role of imidazole and its derivatives in drug discovery, providing a framework for the development of new therapeutics (Yellasubbaiah et al., 2021).

Safety And Hazards

As with any chemical compound, handling “5-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-imidazole” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and the nature of any products formed when it reacts or decomposes .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it might have applications in fields like pharmaceuticals or materials science .

properties

IUPAC Name

5-(chloromethyl)-1-[(3,5-difluorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2/c12-4-11-5-15-7-16(11)6-8-1-9(13)3-10(14)2-8/h1-3,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRCNMBZZMLKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=NC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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